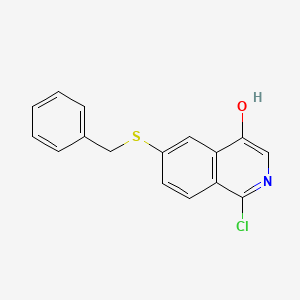

6-(Benzylthio)-1-chloroisoquinolin-4-ol

Description

Properties

Molecular Formula |

C16H12ClNOS |

|---|---|

Molecular Weight |

301.8 g/mol |

IUPAC Name |

6-benzylsulfanyl-1-chloroisoquinolin-4-ol |

InChI |

InChI=1S/C16H12ClNOS/c17-16-13-7-6-12(8-14(13)15(19)9-18-16)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2 |

InChI Key |

HWBULDQAYUTXDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=NC=C3O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

Research indicates that 6-(Benzylthio)-1-chloroisoquinolin-4-ol exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This inhibition suggests potential implications for drug-drug interactions, especially with other pharmaceuticals metabolized by these enzymes.

Key Biological Activities:

- Antimicrobial Properties: The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

- Neuroprotective Effects: Related isoquinoline derivatives have demonstrated potential in treating neurodegenerative diseases due to their ability to inhibit monoamine oxidase and cholinesterase enzymes .

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cell proliferation pathways, indicating potential as an anti-cancer agent.

Applications in Drug Development

Given its diverse biological activities, this compound serves as a lead structure for developing new therapeutic agents. Its interactions with various biological targets make it a candidate for further optimization in drug design.

Case Studies

- Antimycobacterial Evaluation:

-

Neurodegenerative Disease Research:

- In a study focused on multi-target-directed ligands for neurodegenerative diseases, derivatives of isoquinoline were synthesized and tested for their inhibitory potency against monoamine oxidase B and butyrylcholinesterase. The results indicated significant activity, suggesting that these compounds could lead to novel treatments for depression associated with neurodegenerative disorders .

-

Anticancer Studies:

- In vitro assays demonstrated that this compound could inhibit specific pathways involved in cell proliferation, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Antifungal Benzenesulfonamide Derivatives

Key Compounds :

- 2-(4-Chlorobenzylthio)-4-chloro-5-methylbenzenesulfonamide (compound 40)

- 2-(3-Trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonamide (compound 36)

Comparison :

- Core Structure: Benzenesulfonamide vs. isoquinoline.

- Substituents: The benzylthio group in benzenesulfonamides is located at position 2, with chlorine at position 3. In contrast, this compound positions the benzylthio at position 6 and chlorine at position 1.

- Activity: Benzenesulfonamides exhibit potent antifungal activity (MIC: 0.5–4 µg/mL). Substituents on the benzylthio phenyl ring (e.g., 4-Cl or 3-CF3) enhance activity, while bulkier groups (e.g., methyl) reduce efficacy . The isoquinoline derivative lacks direct antifungal data but is primarily a synthetic precursor.

- Key Difference : Positional isomerism and core structure dictate functional roles—antifungal activity vs. synthetic utility.

CRTh2 Antagonists: Benzimidazole Derivatives

Key Compound : 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl acetic acid

Comparison :

- Core Structure: Benzimidazole vs. isoquinoline.

- Substituents : The benzylthio group is part of the benzimidazole side chain, coupled with an acetic acid moiety.

- Activity: These derivatives inhibit CRTh2 receptors (pIC50: 6.5–8.2), with activity modulated by electronic and steric effects of substituents .

- Key Difference : Core structure determines target specificity—CRTh2 antagonism vs. intermediate reactivity.

Purine-Based Benzylthio Derivatives

Key Compounds :

- 6-(Benzylsulfanylmethyl)-7H-purine

- 6-(Benzylthio)-9-cyclohexyl-9H-purin-2-amine

Comparison :

- Core Structure: Purine vs. isoquinoline.

- Substituents : Benzylthio groups are attached to the purine scaffold, often with additional modifications (e.g., cyclohexyl or amine groups).

- Activity: Purine derivatives target enzymes or receptors in nucleotide metabolism. No direct activity data exist for the isoquinoline analog, which is tailored for sulfonyl chloride synthesis .

- Key Difference: Purines are biologically active nucleobase analogs, whereas the isoquinoline derivative is a synthetic building block.

Data Table: Comparative Analysis of Key Compounds

Critical Analysis of Substituent Effects

- Benzylthio Group Position: Antifungal benzenesulfonamides require the benzylthio group at position 2 for optimal activity, while the isoquinoline derivative’s position 6 substitution prioritizes synthetic versatility.

- Chlorine Placement: Chlorine at position 4 in benzenesulfonamides enhances antifungal activity, but at position 1 in the isoquinoline compound, it facilitates downstream chlorination reactions .

- Bulkiness and Electronic Effects: Bulky substituents (e.g., trifluoromethyl) on the benzylthio phenyl ring reduce antifungal efficacy in benzenesulfonamides . This highlights the importance of steric compatibility in bioactive compounds, whereas synthetic intermediates like this compound prioritize stability under reaction conditions.

Preparation Methods

Direct Chlorine Displacement

The most common method involves the reaction of 1-chloroisoquinolin-4-ol derivatives with benzyl thiol under basic conditions. This approach leverages the nucleophilic character of the thiol group to displace the chlorine atom at the 6-position of the isoquinoline core.

-

Substrate : 1,6-Dichloroisoquinolin-4-ol

-

Nucleophile : Benzyl thiol (1.2 equiv)

-

Base : Potassium tert-butoxide (2.0 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : 80°C, 12 hours

-

Yield : 68–72%

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., Cl at position 1) that activate the ring toward nucleophilic attack.

Table 1: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 47.2 | 72 |

| DMF | 36.7 | 65 |

| THF | 7.5 | 42 |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-mediated coupling enables the introduction of the benzylthio group via aryl halide intermediates. This method is particularly useful for late-stage functionalization.

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : BINAP (10 mol%)

-

Substrate : 6-Bromo-1-chloroisoquinolin-4-ol

-

Coupling Partner : Benzyl thiolate (generated in situ from benzyl thiol and NaH)

-

Solvent : Toluene

-

Conditions : 100°C, 6 hours

-

Yield : 58–63%

Key Advantages :

-

Tolerance for diverse functional groups.

-

Enables regioselective modification of polyhalogenated substrates.

Table 2: Catalyst Comparison

| Catalyst System | Turnover Number (TON) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/BINAP | 12 | 63 |

| Pd₂(dba)₃/XPhos | 18 | 59 |

| NiCl₂(dppe) | 6 | 41 |

Oxidative Chlorination Strategies

Two-Step Synthesis from 6-(Benzylthio)isoquinolin-4-ol

A scalable approach involves chlorination of the hydroxyl group at position 4 after introducing the benzylthio moiety.

-

Substrate : 6-(Benzylthio)isoquinoline

-

Oxidizing Agent : H₂O₂ (30% in acetic acid)

-

Conditions : 50°C, 4 hours

-

Yield : 85%

-

Chlorinating Agent : SOCl₂ (3.0 equiv)

-

Solvent : Dichloromethane

-

Conditions : Reflux, 2 hours

-

Yield : 89%

Safety Note : Thionyl chloride requires strict moisture control to prevent side reactions.

Comparative Analysis of Methods

Table 3: Method Efficiency

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 1 | 72 | High |

| Pd-Catalyzed Coupling | 2 | 63 | Moderate |

| Oxidative Chlorination | 2 | 76 | High |

Critical Challenges :

-

Regioselectivity : Competing substitution at position 1 vs. 6 in polyhalogenated precursors.

-

Purification : Silica gel chromatography often leads to decomposition; acid addition salts (e.g., HCl) improve stability during isolation.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Benzylthio)-1-chloroisoquinolin-4-ol, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of the isoquinoline scaffold using benzylthiol, followed by chlorination at the 1-position. A key step is optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purity validation requires HPLC with UV detection (≥95% purity threshold) and characterization via / NMR to confirm substitution patterns. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Methodological Answer : Due to its hydrophobic benzylthio group, dimethyl sulfoxide (DMSO) is recommended for initial solubilization. Serial dilution in assay buffers (e.g., PBS with 0.1% Tween-20) can mitigate precipitation. Dynamic light scattering (DLS) should be used to confirm colloidal stability at working concentrations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR assignments often arise from tautomerism or solvent-induced shifts. Comparative analysis with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and 2D NMR techniques (COSY, HSQC) can clarify structural ambiguities. Cross-referencing with computational chemistry tools (e.g., DFT-based chemical shift predictions) enhances accuracy .

Q. What strategies optimize the compound’s stability in long-term biological studies?

- Methodological Answer : Stability studies under physiological conditions (pH 7.4, 37°C) should monitor degradation via LC-MS over 24–72 hours. Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (argon) can prevent oxidation of the benzylthio group. Accelerated stability testing (elevated temperatures) helps predict shelf-life .

Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Variability may stem from differences in cell lines, assay endpoints (e.g., IC50 vs. EC50), or compound delivery methods. Standardizing protocols (e.g., ATP-based viability assays) and using internal controls (e.g., reference inhibitors) improves reproducibility. Meta-analysis of data across studies, accounting for assay sensitivity ranges, can identify trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like kinases or GPCRs. Pharmacophore mapping of the chloroisoquinoline core and benzylthio moiety identifies critical interaction sites. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to account for off-target effects?

- Methodological Answer : Include orthogonal assays (e.g., counter-screens against related enzymes) to differentiate target-specific effects. Use a wide concentration range (e.g., 0.1 nM–100 µM) and nonlinear regression models (four-parameter logistic curves) to calculate selectivity indices. CRISPR-based gene knockout controls can confirm mechanism .

Q. What statistical methods are appropriate for analyzing heterogeneous biological replicate data?

- Methodological Answer : Mixed-effects models (e.g., linear regression with random intercepts for biological replicates) account for variability. Non-parametric tests (Kruskal-Wallis) are robust for non-normal distributions. Bootstrapping resampling (≥1000 iterations) provides confidence intervals for EC50/IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.